
3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.13722174 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofurancarboxamides. This compound exhibits significant potential in various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound, particularly the presence of methoxy groups and the benzofuran core, contribute to its diverse biological interactions.
Chemical Structure and Properties
- Molecular Formula : C24H20N2O5
- Molecular Weight : 416.4 g/mol
- CAS Number : 888448-42-8
Structural Representation
The structure of this compound can be summarized as follows:
Component | Description |
---|---|
Benzofuran Core | Fused aromatic rings |
Benzamide Group | -C(=O)-NH- linkage |
Methoxy Groups | Two -OCH3 groups at positions 3 and 4 |
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.23 to 0.70 mg/mL against resistant strains such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .
- Mechanism : The proposed mechanism involves the interaction of the compound with bacterial enzymes, potentially inhibiting critical pathways in bacterial cell wall synthesis .
Anticancer Activity
The benzofuran moiety is known for its anticancer potential. Research has highlighted that derivatives similar to this compound demonstrate antiproliferative effects against various cancer cell lines.
- Case Studies : In vitro studies have shown that modifications in the benzofuran structure can significantly enhance anticancer activity. For example, compounds with methoxy substitutions at specific positions exhibited up to four times greater potency compared to their unsubstituted counterparts .
- Target Interaction : The compound may exert its effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The presence of methoxy groups in the structure is associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and mediators.
Data Table: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC/MBC Values | Observations |
---|---|---|---|
Antimicrobial | MRSA, E. coli, P. aeruginosa | 0.23–0.70 mg/mL | Effective against resistant strains |
Anticancer | Various cancer cell lines | Varies by cell line | Enhanced potency with methoxy substitutions |
Anti-inflammatory | Inflammatory cell lines | Not specified | Inhibition of cytokine production observed |
Q & A
Basic Questions
Q. What are the typical synthetic routes and key reaction conditions for synthesizing 3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide?
- Methodology : Synthesis involves multi-step processes:
- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or coupling reactions.
- Step 2 : Amide bond formation between the benzofuran core and benzamido/aryl substituents. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane are commonly used .
- Step 3 : Functionalization of the aryl group (e.g., methoxy substitutions) via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Optimization : Reaction temperatures (0–80°C), solvent polarity, and purification via column chromatography or recrystallization are critical for yield and purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H- and 13C-NMR to verify substituent positions and amide linkages .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation pattern analysis .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amide (N-H) stretches .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% required for biological assays) .
Q. What are the standard biological assays used to evaluate this compound’s therapeutic potential?
- Methodology :
- Anticancer Activity : MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values calculated .
- Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Enzyme Inhibition : Kinase/Protease Assays using fluorescence-based or colorimetric substrates to study target modulation .
Advanced Questions
Q. How can crystallographic data (e.g., SHELX/OLEX2) resolve ambiguities in the compound’s 3D structure?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Utilize programs like SHELXL for refinement and OLEX2 for structure visualization. Parameters include bond angles, torsion angles, and hydrogen-bonding networks .
- Challenge Handling : For twinned crystals or low-resolution data, employ SHELXD for phase problem solutions and SHELXE for density modification .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Systematically vary substituents (e.g., methoxy → hydroxyl, fluoro) on the aryl and benzamido groups .
- Assay Parallelism : Test analogs in identical biological assays (e.g., IC50 comparison) under controlled conditions (pH, temperature) .
- Statistical Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic properties with activity trends .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodology :
- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities .
- Assay Standardization : Compare protocols for cell line viability (e.g., MTT vs. ATP-based assays) and confirm incubation times .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO concentration) or serum content in cell media .
Q. What computational strategies integrate with experimental data to predict pharmacokinetics (ADME)?
- Methodology :
- In Silico Modeling : Use PubChem descriptors (logP, polar surface area) to predict absorption and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinases) to refine docking scores and validate via SPR (surface plasmon resonance) .
- QSAR Models : Train algorithms on datasets of benzofuran derivatives to forecast metabolic stability and toxicity .
Properties
IUPAC Name |
3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-29-19-13-12-16(14-20(19)30-2)25-24(28)22-21(17-10-6-7-11-18(17)31-22)26-23(27)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSDTTXRHJEVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.